N-[(4-Chlorophenyl)methoxy]benzamide
Description
N-[(4-Chlorophenyl)methoxy]benzamide is a benzamide derivative featuring a (4-chlorophenyl)methoxy group attached to the amide nitrogen. This compound is of interest due to its structural versatility, which allows for diverse applications in fluorescence studies, drug design, and materials science. Its synthesis typically involves coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to link the benzamide core with substituted anilines .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-13-8-6-11(7-9-13)10-18-16-14(17)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOXJNRQJWCOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NOCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50802157 | |
| Record name | N-[(4-Chlorophenyl)methoxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50802157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64583-55-7 | |
| Record name | N-[(4-Chlorophenyl)methoxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50802157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Chlorophenyl)methoxy]benzamide typically involves the condensation of 4-chlorobenzoic acid with 4-methoxyaniline. This reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[(4-Chlorophenyl)methoxy]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Phenol derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antiviral agent, particularly against hepatitis B virus (HBV).
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and liquid crystals.
Biological Research: It serves as a useful tool for studying the mechanisms of nucleophilic substitution and other chemical reactions in aromatic compounds.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methoxy]benzamide in antiviral activity involves the upregulation of APOBEC3G, a cytidine deaminase that induces hypermutation in viral DNA, thereby inhibiting viral replication. This mechanism is distinct from other antiviral agents, making it a valuable addition to the arsenal of antiviral drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
- Structure : A 4-chlorophenyl group is attached to the amide nitrogen, with methoxy and methyl substituents on the benzamide ring.
- Synthesis : Prepared via DCC/HOBt-mediated coupling of 2-methoxy-4-methylbenzoic acid with 4-chloroaniline at −50°C .
- Key Properties : Exhibits strong fluorescence at λex 340 nm and λem 380 nm, with optimal intensity at pH 5 and 25°C. Detection limits (LOD: 0.269 mg·L<sup>−1</sup>, LOQ: 0.898 mg·L<sup>−1</sup>) make it suitable for analytical applications .
4-Chloro-N-(2-methoxyphenyl)benzamide
- Structure : A 4-chloro-substituted benzamide linked to a 2-methoxyaniline group.
- Synthesis : Reacts 4-chlorobenzoyl chloride with o-anisidine under reflux, yielding 87% product.
- Crystallography : Features a dihedral angle of 26.74° between benzene rings and intramolecular Cl⋯O interactions (3.187 Å), forming centrosymmetric dimers .
2-Chloro-N-(4-methoxyphenyl)benzamide
- Structure : Contains a 2-chloro substituent on the benzamide ring and a 4-methoxyphenyl group.
- Crystallography : The methoxy group lies near the phenyl ring plane (deviation: 0.142 Å), and the benzene rings are orthogonal (dihedral angle: 79.20°), influencing packing and stability .
Fluorescence Properties
- N-[(4-Chlorophenyl)methoxy]benzamide Analogs : Substituents like methoxy and methyl enhance fluorescence via electron-donating effects. For example, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide shows stable fluorescence over time, ideal for environmental sensing .
- Contrast with Nitro-Substituted Analogs : Nitro groups (e.g., in 4MNB, 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide) reduce fluorescence due to electron-withdrawing effects but improve thermal stability .
Antioxidant Activity
- Thiourea-Benzamide Hybrids: N-[(4-Methoxyphenyl)amino]carbonothioyl benzamide exhibits 87.7% radical inhibition, outperforming hydroxyl-substituted analogs due to methoxy’s electron-donating capacity .
Physicochemical and Crystallographic Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
